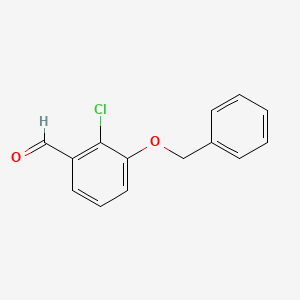

3-(Benzyloxy)-2-chlorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

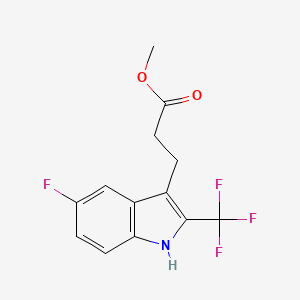

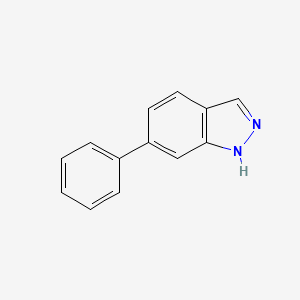

3-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound used as a pharmaceutical intermediate . It is known to activate the adenyl cyclase .

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of these reactions is typically high, around 88%, and the resulting compounds are often light yellow in color .Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-2-chlorobenzaldehyde has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . These techniques suggest that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chlorobenzaldehyde, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Wissenschaftliche Forschungsanwendungen

Methods of Application

The synthesis involves coupling 3-(Benzyloxy)-2-chlorobenzaldehyde with aromatic substituted aldehydes. The compounds are characterized by IR, 13C NMR , 1H NMR , and Mass spectra .

Results

Application in Organic Synthesis

Summary of Application

Methods of Application: One example includes its use in the enantioselective total synthesis of (-)-talaumidin, where it reacts with benzohydrazide to yield specific intermediates .

Results

Application in Neuropharmacology

Summary of Application

Methods of Application: The derivatives act by inhibiting the reuptake of glutamate, thereby affecting neurotransmission.

Results

Application in Antioxidant Research

Summary of Application

Methods of Application: The compounds are tested using in-vitro models like the Diphenyl Picryl Hydrazine (DPPH) assay, comparing their activity to standard antioxidants such as ascorbic acid .

Results

Application in Material Science

Results

Application in Analytical Chemistry

Results

Application in Polymer Chemistry

Results

Application in Catalysis

Results

Application in Environmental Chemistry

Results

Application in Sensing Technology

Results

Application in Flavor and Fragrance Chemistry

Results

Application in Photochemistry

Results

Application in Antitubercular Agent Synthesis

Summary of Application

Methods of Application: The compound has been used in the cyclization of 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester to produce new, unexpected compounds with potential antitubercular activities .

Results: The molecular structure of these new compounds was elucidated using various spectroscopic methods, and they demonstrated promising activities against M. tuberculosis .

Application in Benzylic Activation Studies

Summary of Application

Methods of Application: Research has been conducted on the susceptibility of alkyl side-chains to oxidative degradation, which is a key reaction in the field of benzylic oxidations and reductions .

Results: These studies provide valuable insights into the activation and reactivity of benzylic compounds, which can be applied to the synthesis of various organic molecules .

Application in Benzyl Ether and Ester Synthesis

Summary of Application

Methods of Application: A general procedure involves the reaction of the compound with alcohols in the presence of 2-benzyloxypyridine and MgO to form the desired benzyl (arylmethyl) ethers .

Results: This method provides a convenient approach to synthesizing benzyl ethers and esters, which are utilized in various chemical syntheses .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-3-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCVVBJOXNIVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-chlorobenzaldehyde | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)